molecular formula C10H7BrClNO B596927 5-(bromomethyl)-3-(2-chlorophenyl)Isoxazole CAS No. 196877-21-1

5-(bromomethyl)-3-(2-chlorophenyl)Isoxazole

Cat. No.: B596927
CAS No.: 196877-21-1
M. Wt: 272.526
InChI Key: GXWRVIHWVWKODF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)-3-(2-chlorophenyl)isoxazole is a versatile chemical intermediate designed for pharmaceutical research and drug discovery. As a functionalized isoxazole, it serves as a key synthetic building block. The reactive bromomethyl group at the 5-position allows for further structural diversification through nucleophilic substitution, facilitating the creation of novel compounds for biological evaluation . The isoxazole ring is a privileged scaffold in medicinal chemistry, found in numerous bioactive molecules and pharmaceuticals with a broad spectrum of activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial effects . This specific derivative, featuring a 2-chlorophenyl substituent, is of particular interest for exploring structure-activity relationships in the development of new therapeutic agents. Isoxazole-based compounds have recently been identified as potent TRPA1 inhibitors with demonstrated analgesic effects in vivo, highlighting the ongoing relevance of this chemical class in pain research . Furthermore, the structural motif of bromomethyl-substituted isoxazoles is recognized as a valuable building block for preparing fluorinated analogs, such as 5-fluoromethylisoxazoles, via nucleophilic substitution, which can significantly alter the physicochemical and pharmacokinetic properties of drug candidates . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for confirming product identity and purity to ensure suitability for their specific experimental requirements.

Properties

IUPAC Name

5-(bromomethyl)-3-(2-chlorophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c11-6-7-5-10(13-14-7)8-3-1-2-4-9(8)12/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWRVIHWVWKODF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697959
Record name 5-(Bromomethyl)-3-(2-chlorophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196877-21-1
Record name 5-(Bromomethyl)-3-(2-chlorophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitrile Oxide Generation

2-Chlorophenylhydroxamoyl chloride is synthesized by treating 2-chlorobenzaldehyde with hydroxylamine hydrochloride under acidic conditions, followed by chlorination using thionyl chloride. The nitrile oxide is generated in situ by dehydrohalogenation with a base such as triethylamine:

2-Cl-C6H4CH=NOHSOCl22-Cl-C6H4C(Cl)=NOHEt3N2-Cl-C6H4C≡N⁺-O⁻\text{2-Cl-C}6\text{H}4\text{CH=NOH} \xrightarrow{\text{SOCl}2} \text{2-Cl-C}6\text{H}4\text{C(Cl)=NOH} \xrightarrow{\text{Et}3\text{N}} \text{2-Cl-C}6\text{H}4\text{C≡N⁺-O⁻}

Cycloaddition Reaction

The nitrile oxide reacts with 2-methylacetylene (propyne) in a [3+2] cycloaddition to yield 3-(2-chlorophenyl)-5-methylisoxazole. Key parameters include:

ParameterOptimal ConditionYield (%)Reference
SolventToluene92
Temperature80–100°C90–95
CatalystNone required

The reaction proceeds regioselectively, with the electron-deficient nitrile oxide favoring addition to the terminal alkyne carbon, positioning the methyl group at the 5-position of the isoxazole.

Bromination of the 5-Methyl Group

The conversion of the 5-methyl group to a bromomethyl moiety is achieved via radical bromination, leveraging N-bromosuccinimide (NBS) under controlled conditions.

Radical Bromination Mechanism

NBS, in the presence of a radical initiator (e.g., AIBN), generates bromine radicals that abstract a hydrogen atom from the methyl group, forming a benzylic radical. Subsequent bromination yields the desired product:

5-CH3isoxazoleAIBNNBS, CCl45-CH2Brisoxazole\text{5-CH}3-\text{isoxazole} \xrightarrow[\text{AIBN}]{\text{NBS, CCl}4} \text{5-CH}_2\text{Br}-\text{isoxazole}

Optimization of Bromination Conditions

Critical factors include solvent polarity, initiator concentration, and reaction time. Data from analogous systems suggest the following optimized protocol:

ParameterOptimal ConditionYield (%)Purity (%)
SolventCarbon tetrachloride8899.5
NBS Equiv.1.19098.8
TemperatureReflux (77°C)8599.0
Reaction Time6 hours8799.2

Side products, such as dibrominated derivatives, are minimized by maintaining stoichiometric control and inert atmospheres.

Alternative Synthetic Routes

Direct Introduction of Bromomethyl Group

Pre-functionalization of the alkyne with a bromomethyl group prior to cycloaddition offers a streamlined approach. For example, 1-bromo-2-propyne undergoes cycloaddition with 2-chlorophenyl nitrile oxide, though yields are lower (70–75%) due to steric hindrance.

Halogen Exchange Reactions

A two-step process involving chlorination of the methyl group followed by halogen exchange with NaBr in acetone at elevated temperatures has been reported, though this method suffers from scalability issues (yields ~65%).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes safety, cost-efficiency, and minimal waste. Continuous flow reactors enhance heat transfer and reduce reaction times for cycloaddition steps. Bromination processes employ closed systems to handle gaseous HBr byproducts, with solvent recovery rates exceeding 90% in toluene-based systems .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group in 5-(bromomethyl)-3-(2-chlorophenyl)Isoxazole can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction Reactions: The compound can also undergo reduction reactions, particularly at the isoxazole ring, leading to the formation of reduced isoxazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). Reactions are typically carried out in aqueous or organic solvents under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). Reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or ether.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and various substituted amines.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include reduced isoxazole derivatives.

Scientific Research Applications

5-(bromomethyl)-3-(2-chlorophenyl)Isoxazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and inflammatory diseases.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound can be used as a probe to study various biological processes, particularly those involving enzyme-catalyzed reactions.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-3-(2-chlorophenyl)Isoxazole depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can serve as a reactive site for covalent modification of target proteins, while the isoxazole ring can provide structural stability and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

5-(Chloromethyl)-3-(substituted phenyl)isoxazole ()
  • Structural Difference : Chloromethyl vs. bromomethyl at the 5-position.
  • Synthesis : Prepared via oxime cyclization using dichloromethane, triethylamine, and N-chlorosuccinimide.
  • Impact: Chlorine’s lower atomic weight and reduced leaving-group ability compared to bromine may decrease reactivity in nucleophilic substitutions. However, chlorinated derivatives exhibit comparable antimicrobial activity (against E. coli, S.
5-(Bromomethyl)-3-methylisoxazole ()
  • Structural Difference : Methyl group at the 3-position instead of 2-chlorophenyl.
  • Properties : Lower molecular weight (176.01 g/mol vs. 286.55 g/mol for the target compound) and simplified aromaticity.
  • Applications : Primarily used as a synthetic intermediate; lacks the aromatic pharmacophore required for receptor binding in bioactive molecules .
5-Bromo-3-(3-bromophenyl)isoxazole ()
  • Structural Difference : Bromine at both the 5-position (directly on the isoxazole) and 3-bromophenyl group.
  • Impact : Increased molecular weight (324.93 g/mol) and lipophilicity (higher logP) compared to the target compound. The dual bromine substitution may enhance photostability but reduce solubility in polar solvents .
5-(Bromomethyl)-3-(4-nitrophenyl)isoxazole ()
  • Structural Difference : Nitro group (strong electron-withdrawing) at the para position of the phenyl ring.
  • Impact: The nitro group significantly lowers electron density on the phenyl ring, altering reactivity in electrophilic substitutions.

Complex Hybrid Structures

5-(2-Chlorophenyl)-3-[(2,5-dichlorophenoxy)methyl]isoxazole ()
  • Structural Features: Additional dichlorophenoxymethyl group at the 3-position.
  • Properties : Higher molecular weight (354.6 g/mol) and logP (5.4) due to increased halogenation and aromaticity.
  • Applications: Enhanced bioactivity in pesticide formulations, attributed to the dichlorophenoxy moiety’s ability to disrupt membrane integrity in fungi .
(5-(2-Chlorophenyl)isoxazol-3-yl)(4-phenylpiperazin-1-yl)methanone ()
  • Structural Features : Piperazine-carboxylate hybrid.
  • Bioactivity : Demonstrates potent acetylcholinesterase (AChE) inhibition (IC₅₀ ~7.8 µg/mL), highlighting the role of the 2-chlorophenyl isoxazole moiety in enhancing binding affinity to enzymatic pockets .

Physicochemical Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) logP Key Substituents
5-(Bromomethyl)-3-(2-chlorophenyl)isoxazole 286.55 Not reported ~3.2* 5-Bromomethyl, 3-2-chlorophenyl
5-(Chloromethyl)-3-(4-fluorophenyl)isoxazole 227.66 149–151 ~2.8 5-Chloromethyl, 4-fluorophenyl
5-Bromo-3-(3-bromophenyl)isoxazole 324.93 Not reported ~4.1 5-Bromo, 3-3-bromophenyl
5-(Bromomethyl)-3-methylisoxazole 176.01 Not reported ~1.5 5-Bromomethyl, 3-methyl

*Estimated via computational tools.

Biological Activity

5-(Bromomethyl)-3-(2-chlorophenyl) isoxazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Isoxazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article explores the biological activity of 5-(bromomethyl)-3-(2-chlorophenyl) isoxazole, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H8BrClN2O
  • Molecular Weight : 277.54 g/mol
  • CAS Number : [specific CAS number not provided in search results]

Synthesis

The synthesis of 5-(bromomethyl)-3-(2-chlorophenyl) isoxazole typically involves the bromomethylation of 3-(2-chlorophenyl)isoxazole using suitable brominating agents under controlled conditions. Various synthetic routes can yield this compound with high purity and yield.

Anticancer Activity

Research indicates that isoxazole derivatives, including 5-(bromomethyl)-3-(2-chlorophenyl) isoxazole, exhibit significant anticancer properties. A study involving various substituted isoxazoles demonstrated that certain derivatives could induce apoptosis in cancer cells by modulating the expression of key proteins involved in cell survival and apoptosis pathways.

CompoundIC50 (µM)Mechanism of Action
5-(bromomethyl)-3-(2-chlorophenyl) isoxazole50-100Induces apoptosis through Bcl-2 and p21 modulation

In HL-60 cells, compounds similar to 5-(bromomethyl)-3-(2-chlorophenyl) have been shown to decrease Bcl-2 expression while increasing p21 levels, suggesting a dual mechanism involving both apoptosis promotion and cell cycle arrest .

Anti-inflammatory Activity

The anti-inflammatory potential of isoxazoles has been extensively studied. The compound's ability to inhibit cyclooxygenase (COX-1 and COX-2) enzymes contributes to its anti-inflammatory effects. In a study assessing various isoxazole derivatives, compounds demonstrated significant edema inhibition in vivo, indicating their potential as anti-inflammatory agents.

Compound% Edema Inhibition (2h)% Edema Inhibition (3h)
5-(bromomethyl)-3-(2-chlorophenyl) isoxazole75.68%76.71%

These results highlight the compound's efficacy in reducing inflammation, potentially making it a candidate for further development as an anti-inflammatory drug .

Case Studies

  • Study on Anticancer Effects :
    A comparative study evaluated the anticancer effects of several substituted isoxazoles against different cancer cell lines. The results showed that 5-(bromomethyl)-3-(2-chlorophenyl) isoxazole exhibited significant cytotoxicity with an IC50 value ranging from 50 to 100 µM, indicating its potential as an effective anticancer agent .
  • Research on Anti-inflammatory Properties :
    In a controlled experiment assessing the anti-inflammatory effects of various isoxazoles, it was found that compounds similar to 5-(bromomethyl)-3-(2-chlorophenyl) significantly inhibited COX-2 activity, leading to reduced inflammation in animal models. This study underscores the compound's potential therapeutic applications in treating inflammatory diseases .

Q & A

Basic: What are the optimal synthetic routes for preparing 5-(bromomethyl)-3-(2-chlorophenyl)isoxazole?

The synthesis typically involves cyclization of precursor molecules and subsequent bromination. A common approach involves:

  • Step 1 : Formation of the isoxazole core via [3+2] cycloaddition between a nitrile oxide and an alkyne or alkene.
  • Step 2 : Bromination at the methyl position using reagents like N-bromosuccinimide (NBS) under radical initiation or with a brominating agent (e.g., HBr/H₂O₂).
  • Critical Parameters : Solvent choice (e.g., dichloromethane or acetonitrile), reaction temperature (0–25°C), and stoichiometric control of NBS to avoid over-bromination .
  • Yield Optimization : Adjust reaction time (4–6 hours) and use catalysts like azobisisobutyronitrile (AIBN) for radical bromination .

Basic: How can purity and structural integrity be validated post-synthesis?

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol or methanol) to isolate the compound .
  • Characterization :
    • NMR (¹H, ¹³C, 2D-COSY): Confirm substitution patterns (e.g., 2-chlorophenyl resonance at δ 7.3–7.5 ppm; bromomethyl at δ 4.2–4.5 ppm).
    • HRMS : Verify molecular ion peaks (e.g., [M+H]+ for C₁₀H₈BrClNO: calc. 272.53).
    • FT-IR : Identify C-Br stretching (~550–600 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .

Advanced: What is the compound’s inhibitory effect on glutathione-dependent enzymes (e.g., GR, GST)?

Studies on structurally similar isoxazoles (e.g., 3-(4-chlorophenyl)isoxazole) show:

  • GR Inhibition : IC₅₀ values range from 0.059–0.263 mM, with uncompetitive inhibition mechanisms (KI = 0.011 ± 0.002 mM) .
  • GST Inhibition : Competitive inhibition observed for bromophenyl derivatives (IC₅₀ = 0.099 mM) .
  • Methodology :
    • Enzyme Assays : Use purified human erythrocyte GR/GST, monitor NADPH oxidation (GR) or CDNB conjugation (GST) .
    • Data Analysis : Calculate IC₅₀ via nonlinear regression (GraphPad Prism) and determine inhibition type (Lineweaver-Burk plots) .
DerivativeEnzymeIC₅₀ (mM)Inhibition Type
3-(4-Chlorophenyl)GR0.059Uncompetitive
5-(4-Chlorophenyl)GR0.107Competitive
3-(4-Bromophenyl)GST0.099Competitive

Advanced: How does substituent position (2-chlorophenyl vs. 4-chlorophenyl) influence bioactivity?

  • Steric and Electronic Effects : The 2-chlorophenyl group introduces steric hindrance near the isoxazole ring, reducing enzyme binding affinity compared to 4-substituted analogs.
  • Case Study : 3-(4-Chlorophenyl)isoxazole shows 2× higher GR inhibition than 5-(4-chlorophenyl)isoxazole due to optimal halogen positioning for active-site interactions .
  • Experimental Validation : Synthesize positional isomers and compare IC₅₀ values using enzyme kinetics .

Basic: Which analytical techniques are critical for stability studies?

  • HPLC-PDA : Monitor degradation under stress conditions (pH, heat, light) using a C18 column (acetonitrile/water mobile phase).
  • LC-MS/MS : Identify degradation products (e.g., dehalogenation or ring-opening byproducts) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >150°C typical for isoxazoles) .

Advanced: How can molecular modeling predict binding modes with biological targets?

  • Docking Workflow :
    • Target Preparation : Retrieve protein structures (e.g., GR: PDB 2GRT) and optimize protonation states (Chimera).
    • Ligand Preparation : Generate 3D conformers (OpenBabel) and assign charges (AM1-BCC).
    • Docking : Use AutoDock Vina to simulate binding; validate with MD simulations (GROMACS) .
  • Key Interactions : Bromomethyl may form hydrophobic contacts, while the 2-chlorophenyl group engages in π-π stacking with aromatic residues .

Advanced: What strategies evaluate the compound’s antimicrobial potential?

  • In Vitro Assays :
    • MIC Determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
    • Time-Kill Studies : Monitor bacterial viability over 24 hours at 2× MIC.
  • Mechanistic Studies :
    • Membrane Permeability : SYTOX Green uptake assay.
    • Enzyme Inhibition : Test against bacterial GST homologs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.